Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone is a complex chemical compound notable for its unique structural features, which include an azepane ring and a furan moiety. The molecular formula of this compound is , with a molecular weight of approximately 368.25 g/mol. Its structure incorporates a dichlorophenoxy group attached to a furan ring, which is further connected to an azepane nitrogen atom, making it a subject of interest in both chemical and biological studies.
This compound has been synthesized and characterized in various research settings, with its synthesis typically involving multiple steps starting from simpler precursors. The compound's unique properties and potential biological activities have led to its exploration in medicinal chemistry and material science.
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can be classified as a heterocyclic organic compound due to the presence of the azepane ring. It also falls under the category of phenoxy compounds due to the dichlorophenoxy group. Its potential applications in pharmacology categorize it within therapeutic agents targeting specific biological pathways.
The synthesis of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone generally involves several key steps:
In industrial settings, the production process mirrors laboratory synthesis but is optimized for scale. Reaction conditions such as temperature, pressure, and catalysts are adjusted to maximize yield and purity. Purification techniques like crystallization or chromatography are commonly employed to isolate the final product .
The molecular structure of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can be described using its IUPAC name and SMILES notation:
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 368.25 g/mol |
InChI | InChI=1S/C18H19Cl2NO3/c19... |
InChI Key | DQDYJTVTXVFLDC-UHFFFAOYSA-N |
Polar Surface Area | 32.37 Å |
LogP | 4.254 |
These structural characteristics indicate its potential reactivity and interaction with biological systems .
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity or stability during applications.
The mechanism by which Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone exerts its effects involves interaction with specific molecular targets within biological pathways. Research suggests that this compound may bind to melanocortin receptors, modulating their activity and potentially influencing metabolic processes related to obesity and other disorders .
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in various environments and applications .
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone has diverse applications in scientific research:
This compound's unique structure and potential interactions make it an exciting candidate for further research in various scientific fields.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3